Cas no 136247-07-9 (1,2,3,4-Tetrahydro-5-methoxy-N-(phenylmethyl)-2-naphthalenamine)

1,2,3,4-Tetrahydro-5-methoxy-N-(phenylmethyl)-2-naphthalenamine structure
136247-07-9 structure
Nome del prodotto:1,2,3,4-Tetrahydro-5-methoxy-N-(phenylmethyl)-2-naphthalenamine
Numero CAS:136247-07-9
MF:C18H21NO
MW:267.365444898605
CID:64413
PubChem ID:12280567

1,2,3,4-Tetrahydro-5-methoxy-N-(phenylmethyl)-2-naphthalenamine Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2,3,4-Tetrahydro-5-methoxy-N-(phenylmethyl)-2-naphthalenamine
    • (S)-5-METHOXY-1,2,3,4-TETRAHYDRO-N-(PHENYLMETHYL)-2-NAPHTHALENAMINE
    • 2-(N-benzylamino)-5-methoxytetralin
    • 5-methoxy-1,2,3,4-tetrahydro-n-(phenylmethyl)-2-naphthalenamine
    • I14-40809
    • KB-197887
    • N-benzyl-N-(5-methoxy-1,2,3,4-tatrahydronaphthalen-2-yl)amine
    • N-benzyl-N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amine
    • SureCN338733
    • SCHEMBL338733
    • MFCD11110968
    • DTXSID10483986
    • 58349-20-5
    • AKOS015910559
    • (S)-N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
    • CHEMBL1197043
    • N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
    • SY347143
    • Z1857236671
    • 5-methoxy-1,2,3,4-tetrahydro-N-(phenylmethyl)- 2-Naphthalenamine (Rotigotine)
    • OZFLGQHJVWSALN-UHFFFAOYSA-N
    • MFCD11110967
    • WS-01075
    • SY347144
    • SCHEMBL15474018
    • SY347142
    • N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine formate
    • D85472
    • (R)-N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
    • 136247-07-9
    • Inchi: InChI=1S/C18H21NO/c1-20-18-9-5-8-15-12-16(10-11-17(15)18)19-13-14-6-3-2-4-7-14/h2-9,16,19H,10-13H2,1H3
    • Chiave InChI: OZFLGQHJVWSALN-UHFFFAOYSA-N
    • Sorrisi: COC1C=CC=C2C=1CCC(NCC1C=CC=CC=1)C2

Proprietà calcolate

  • Massa esatta: 267.16243
  • Massa monoisotopica: 267.162314293g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 4
  • Complessità: 287
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 21.3Ų
  • XLogP3: 3.7

Proprietà sperimentali

  • Densità: 1.09
  • Punto di ebollizione: 424.4 °C at 760 mmHg
  • Punto di infiammabilità: 424.4 °C at 760 mmHg
  • Indice di rifrazione: 1.593
  • PSA: 21.26

1,2,3,4-Tetrahydro-5-methoxy-N-(phenylmethyl)-2-naphthalenamine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
A2B Chem LLC
AE37381-2mg
5-methoxy-1,2,3,4-tetrahydro-N-(phenylmethyl)- 2-Naphthalenamine (Rotigotine)
136247-07-9
2mg
$86.00 2024-04-20
A2B Chem LLC
AE37381-3mg
5-methoxy-1,2,3,4-tetrahydro-N-(phenylmethyl)- 2-Naphthalenamine (Rotigotine)
136247-07-9
3mg
$105.00 2024-04-20
A2B Chem LLC
AE37381-5mg
5-methoxy-1,2,3,4-tetrahydro-N-(phenylmethyl)- 2-Naphthalenamine (Rotigotine)
136247-07-9
5mg
$118.00 2024-04-20
A2B Chem LLC
AE37381-1mg
5-methoxy-1,2,3,4-tetrahydro-N-(phenylmethyl)- 2-Naphthalenamine (Rotigotine)
136247-07-9
1mg
$73.00 2024-04-20
eNovation Chemicals LLC
Y1054651-100mg
5-methoxy-1,2,3,4-tetrahydro-N-(phenylmethyl)- 2-Naphthalenamine (Rotigotine)
136247-07-9 95%
100mg
$215 2023-09-04
A2B Chem LLC
AE37381-10mg
5-methoxy-1,2,3,4-tetrahydro-N-(phenylmethyl)- 2-Naphthalenamine (Rotigotine)
136247-07-9
10mg
$135.00 2024-04-20
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